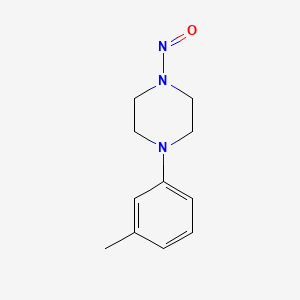
1-(3-Methylphenyl)-4-nitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group attached to a piperazine ring, which is further substituted with a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(3-methylphenyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction can be summarized as follows:
Starting Material: 1-(3-Methylphenyl)piperazine
Nitrosating Agent: Sodium nitrite (NaNO2)
Acid: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, implementing continuous flow reactors, and ensuring proper handling of nitrosating agents to maintain safety and efficiency.
化学反应分析
Types of Reactions: 1-(3-Methylphenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Methylphenyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
DNA: Formation of adducts that can interfere with replication and transcription.
Cellular Pathways: Induction of oxidative stress and activation of stress response pathways.
相似化合物的比较
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
- N-nitrosopyrrolidine (NPYR)
Conclusion
1-(3-Methylphenyl)-4-nitrosopiperazine is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable subject of study in both academic and industrial research. Further exploration of its properties and applications could lead to the development of new materials and therapeutic agents.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C11H15N3O/c1-10-3-2-4-11(9-10)13-5-7-14(12-15)8-6-13/h2-4,9H,5-8H2,1H3 |
InChI 键 |
WICGXFXYMNQQIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



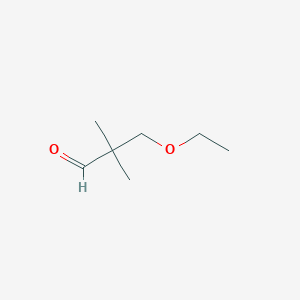
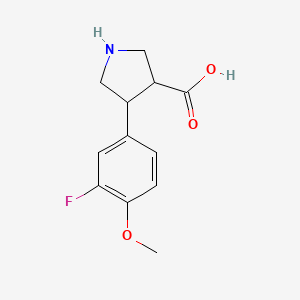
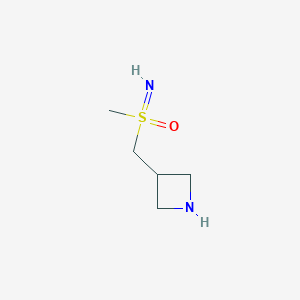
![6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide](/img/structure/B15315365.png)
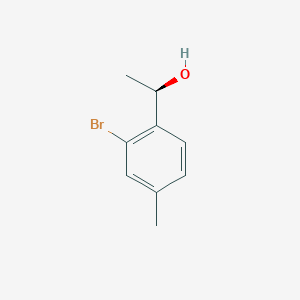
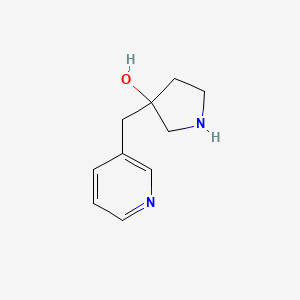

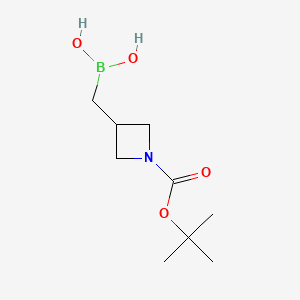

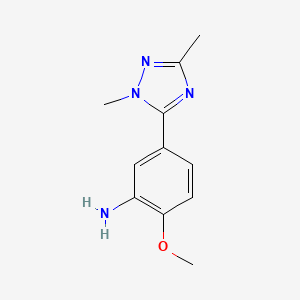
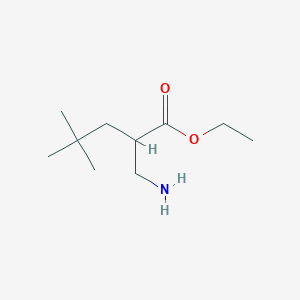
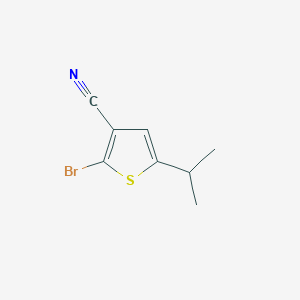
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
